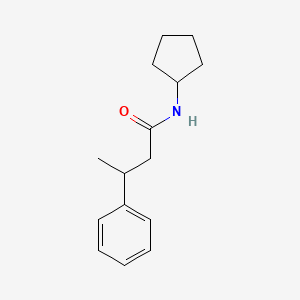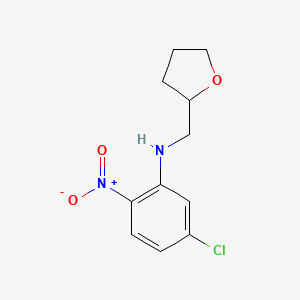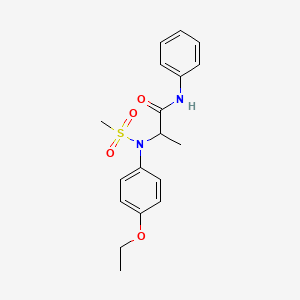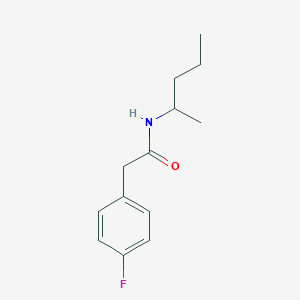
N-cyclopentyl-3-phenylbutanamide
Descripción general
Descripción
N-cyclopentyl-3-phenylbutanamide, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1970s, and since then, it has been extensively studied for its pharmacological properties and mechanism of action.
Mecanismo De Acción
N-cyclopentyl-3-phenylbutanamide acts on the endocannabinoid system, which is a complex network of receptors and enzymes that regulate various physiological processes such as pain, inflammation, and mood. It binds to the CB1 and CB2 receptors, which are located in the brain and peripheral tissues, respectively. This binding activates the endocannabinoid system, leading to the release of various neurotransmitters and cytokines that mediate the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of the immune system. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as multiple sclerosis and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-3-phenylbutanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-3-phenylbutanamide, including the development of novel synthetic analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in various medical conditions. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on the endocannabinoid system.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-cyclopentyl-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12(13-7-3-2-4-8-13)11-15(17)16-14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFYIRDVECNNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide](/img/structure/B3980359.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3980363.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B3980376.png)



![propyl 4-[(methoxyacetyl)amino]benzoate](/img/structure/B3980394.png)


![6-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3980423.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3980441.png)
![N-[2-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3980446.png)